3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by its complex structure, which includes multiple chlorine atoms and a sulfonamide group. This compound is often used in research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzenesulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For instance, the chlorination process may involve reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: Another compound with similar structural features and potential dual-target inhibitory effects.
Benzenesulfonamide derivatives: A broad class of compounds with varying degrees of chlorination and substitution patterns.
Uniqueness
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide stands out due to its specific arrangement of chlorine atoms and the presence of a hydrazinylmethyl group.
Properties
Molecular Formula |
C13H12Cl3N3O2S |
---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[5-chloro-2-(hydrazinylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl3N3O2S/c14-9-2-1-8(7-18-17)13(5-9)19-22(20,21)10-3-4-11(15)12(16)6-10/h1-6,18-19H,7,17H2 |
InChI Key |
QJSSKDSCTYSVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CNN)Cl)Cl |
Origin of Product |
United States |
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